REACTION_CXSMILES
|
[O:1]1[C:5]2=[N:6][CH:7]=[C:8]([CH2:10][CH2:11][C:12]([NH:14][CH3:15])=O)[CH:9]=[C:4]2[CH:3]=[CH:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[O:1]1[C:5]2=[N:6][CH:7]=[C:8]([CH2:10][CH2:11][CH2:12][NH:14][CH3:15])[CH:9]=[C:4]2[CH:3]=[CH:2]1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=2C1=NC=C(C2)CCC(=O)NC
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for another 2 h at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of 1M NaOH solution
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtrated over a pad of celite
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=2C1=NC=C(C2)CCCNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |